![molecular formula C12H18O6 B1593676 Trimethyl cyclohexane-1,3,5-tricarboxylate CAS No. 52831-11-5](/img/structure/B1593676.png)
Trimethyl cyclohexane-1,3,5-tricarboxylate
Overview
Description
Trimethyl cyclohexane-1,3,5-tricarboxylate is an organic compound with the linear formula C12H18O6 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
The synthesis of Trimethyl cyclohexane-1,3,5-tricarboxylate involves a mixture of 7.50 g (3.57 mmol) of trimesic acid, 1.0 g of 5% rhodium on alumina, and 150 mL of water. This mixture is then hydrogenated at 70 °C and 50 psi of H2 .Molecular Structure Analysis
The molecular structure of Trimethyl cyclohexane-1,3,5-tricarboxylate is represented by the SMILES string O=C(OC)C1CC(C(OC)=O)CC(C(OC)=O)C1 .Physical And Chemical Properties Analysis
Trimethyl cyclohexane-1,3,5-tricarboxylate is a solid substance . The compound has a molecular weight of 126.239 Da .Scientific Research Applications
Structural Studies
- Trimethyl cyclohexane-1,3,5-tricarboxylate and its derivatives have been studied for their structural properties using NMR spectroscopy and X-ray crystallography. These studies reveal that these molecules adopt a chair conformation with specific positional preferences of functional groups (Chan et al., 1991).
Conformational Analysis
- Research on cyclohexane-1,3,5-tricarbonitrile derivatives, closely related to trimethyl cyclohexane-1,3,5-tricarboxylate, shows different conformational preferences and stereoselectivities in reaction systems. This includes the study of equilibrium between isomers and the effect of electrophile steric interactions (Chuang & Fang, 2001).
Applications in Liquid Crystals
- The use of cyclohexane-based compounds, including trimethyl esters, in smectic liquid crystals has been explored. These studies demonstrate how the complexity of the molecule affects mesomorphism and electro-optical behavior, with observations of ferroelectric behavior and twist grain boundary phases (Cowling, Buchkremer & Goodby, 2011).
Fuel Synthesis
- Research has shown the potential for synthesizing jet fuel range cycloalkanes, such as 1,1,3-trimethyl-cyclohexane, from isophorone and glycerol. This presents a method for creating renewable high-density fuels, demonstrating the versatility of trimethyl cyclohexane-based compounds in energy-related applications (Tang et al., 2017).
Silylation and Lithiation Studies
- Research on silylation products of cyclic tri-aminal carbanions, which are structurally related to trimethyl cyclohexane-1,3,5-tricarboxylate, provides insights into the chemical behavior of these compounds in reaction systems involving lithiation and substitution reactions (Sicking et al., 2012).
Safety and Hazards
Trimethyl cyclohexane-1,3,5-tricarboxylate may be harmful if swallowed, in contact with skin, or if inhaled . In case of eye contact, it is recommended to rinse immediately with plenty of water for at least 15 minutes . In case of skin contact, wash off immediately with plenty of water for at least 15 minutes . If inhaled, remove to fresh air . If not breathing, give artificial respiration . If swallowed, do NOT induce vomiting and call a physician or poison control center immediately .
properties
IUPAC Name |
trimethyl cyclohexane-1,3,5-tricarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O6/c1-16-10(13)7-4-8(11(14)17-2)6-9(5-7)12(15)18-3/h7-9H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZNOMLSSCRBRJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CC(C1)C(=O)OC)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30967293, DTXSID601169790 | |
Record name | Trimethyl cyclohexane-1,3,5-tricarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30967293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3,5-Cyclohexanetricarboxylic acid, trimethyl ester, (1α,3α,5β)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601169790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Trimethyl cyclohexane-1,3,5-tricarboxylate | |
CAS RN |
52831-11-5, 6998-84-1 | |
Record name | NSC61885 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61885 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Trimethyl cyclohexane-1,3,5-tricarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30967293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3,5-Cyclohexanetricarboxylic acid, trimethyl ester, (1α,3α,5β)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601169790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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